molecular formula C15H16ClN5 B11223197 N-tert-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-tert-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11223197
M. Wt: 301.77 g/mol
InChI Key: KZRWILDJKOMJJN-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group and a 3-chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C15H16ClN5

Molecular Weight

301.77 g/mol

IUPAC Name

N-tert-butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16ClN5/c1-15(2,3)20-13-12-8-19-21(14(12)18-9-17-13)11-6-4-5-10(16)7-11/h4-9H,1-3H3,(H,17,18,20)

InChI Key

KZRWILDJKOMJJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of a pyrimidine moiety. The tert-butyl and 3-chlorophenyl groups are then introduced through substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, N-tert-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with receptor sites, leading to altered cellular signaling pathways. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-tert-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the 3-chlorophenyl group. This substitution can influence its chemical reactivity, biological activity, and overall properties. For instance, the chlorophenyl group may enhance its binding affinity to certain biological targets or alter its solubility and stability.

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